molecular formula C9H14N4S B8449248 3-Methyl-5-(N-methyl-thiocarbamoyl)-4,5,6,7-tetrahydro-imidazo-[4,5-c]-pyridine

3-Methyl-5-(N-methyl-thiocarbamoyl)-4,5,6,7-tetrahydro-imidazo-[4,5-c]-pyridine

Cat. No. B8449248
M. Wt: 210.30 g/mol
InChI Key: VTOYNTSJQJDUHY-UHFFFAOYSA-N
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Patent
US04141899

Procedure details

A solution of 1 g of 3-methyl-4,5,6,7-tetrahydro-imidazo-[4,5-c]-pyridine and 1 g of methyl isothiocyanate in 10 ml of acetonitrile is refluxed for 4 h. The solution is cooled and filtered: 0.9 g of 3-methyl-5-(N-methyl-thiocarbamoyl)-4,5,6,7-tetrahydro-imidazo-[4,5-c]-pyridine, m.p. 235°, are collected.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH2:7][NH:8][CH2:9][CH2:10][C:5]=2[N:4]=[CH:3]1.[CH3:11][N:12]=[C:13]=[S:14]>C(#N)C>[CH3:1][N:2]1[C:6]2[CH2:7][N:8]([C:13](=[S:14])[NH:12][CH3:11])[CH2:9][CH2:10][C:5]=2[N:4]=[CH:3]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1C=NC2=C1CNCC2
Name
Quantity
1 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
0.9 g of 3-methyl-5-(N-methyl-thiocarbamoyl)-4,5,6,7-tetrahydro-imidazo-[4,5-c]-pyridine, m.p. 235°, are collected

Outcomes

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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